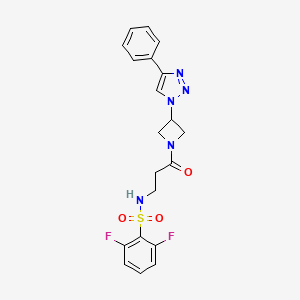
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. These compounds, including structures similar to the queried chemical, have shown significant inhibition of isoforms hCA II, IX, and XII, relevant for physiological processes such as glaucoma treatment. Computational and X-ray crystallographic studies supported their effectiveness, revealing potential for intraocular pressure lowering in glaucoma models (Nocentini et al., 2016).
Mitochondrial Carbonic Anhydrase Inhibition for Anti-obesity
A library of benzenesulfonamides with triazole-tethered phenyl 'tail' moieties demonstrated potent inhibition of human mitochondrial carbonic anhydrase isozymes VA and VB. These isozymes are targeted for anti-obesity therapies, suggesting a novel mechanism to reduce lipogenesis. The compounds showed low nanomolar inhibition potency, highlighting their potential as lead compounds for exploring CA inhibition in obesity treatment (Poulsen et al., 2008).
Cyclooxygenase-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, leading to the identification of compounds with potential therapeutic applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Antimalarial Lead Compounds Development
A set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives was synthesized with the aim of developing new antimalarial compounds. Docking studies based on previously used sulfonamides against malaria pinpointed trifluoromethyl-substituted derivatives as promising leads. These findings direct future drug development efforts towards exploiting the structure-activity relationships of these compounds for malaria treatment (Boechat et al., 2011).
Apoptosis-Inducing Antitumor Activity
Novel benzenesulfonamide derivatives have been investigated for their anticancer activities. These compounds have shown the capability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as PC-3 prostate and A-549 lung cancer cells. The apoptosis-inducing activity, alongside the potential mechanisms involving caspase-3 dependent pathways, signifies the therapeutic potential of these compounds in cancer treatment (Fares et al., 2014).
Propiedades
IUPAC Name |
2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKPYJUDCQCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


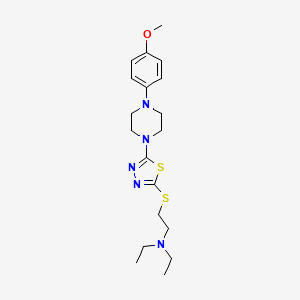
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)

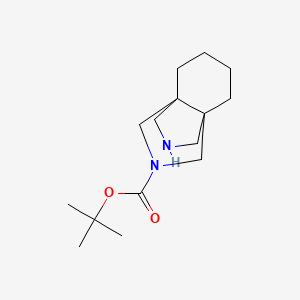
![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

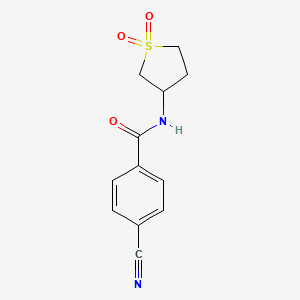
![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)
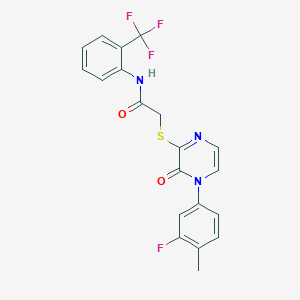


![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)